N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
Description
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Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4S/c1-11(2)15-17-14(10-18(15)3)23(20,21)16-7-4-13(19)12-5-8-22-9-6-12/h10-13,16,19H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOMGFQMGPEWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCCC(C2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H27N3O4S |
| Molecular Weight | 359.49 g/mol |
| CAS Number | 2034241-56-8 |
| Purity | Typically >95% |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The imidazole moiety is known to participate in hydrogen bonding, which may enhance its binding affinity to biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, showing effectiveness against various bacterial strains. For instance, it has been noted that similar compounds in the imidazole class have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : The sulfonamide group in the structure may contribute to anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or modulation of immune responses .
- Cytotoxicity : In vitro studies have indicated cytotoxic effects against certain cancer cell lines, suggesting that this compound might be explored further as a potential anticancer agent .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various imidazole derivatives, including those structurally similar to our compound. The results showed that certain derivatives exhibited zones of inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, with some compounds achieving over 90% inhibition at specific concentrations .
Study 2: Anti-inflammatory Mechanisms
Another research article focused on the anti-inflammatory properties of sulfonamide-containing compounds. It was found that these compounds could significantly reduce inflammation markers in cellular models, indicating their potential use in treating inflammatory diseases .
Study 3: Cytotoxicity Against Cancer Cells
A recent investigation into the cytotoxic effects of imidazole derivatives revealed that some compounds led to a marked decrease in cell viability in various cancer cell lines, suggesting a mechanism involving apoptosis induction. This opens avenues for further research into the anticancer potential of this compound .
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that related compounds showed significant antifungal activity against various Candida species, suggesting potential applications in treating fungal infections .
Protein Kinase Regulation
The compound has been investigated for its ability to regulate protein kinase activities, particularly serum and glucocorticosteroid-regulated kinases (SGK). This regulation is crucial for treating conditions like degenerative joint diseases and inflammatory processes such as osteoarthritis .
Drug Development
The compound serves as a scaffold for synthesizing novel drugs targeting specific pathways in diseases. Its structural features allow for modifications that can enhance its biological activity and selectivity towards certain targets .
Case Study 1: Antifungal Efficacy
A series of novel sulfonamide derivatives were synthesized and tested for their antifungal activity against strains of Candida. The most active compounds demonstrated minimum inhibitory concentrations (MIC) significantly lower than that of fluconazole, indicating a promising alternative treatment for candidiasis .
| Compound Name | MIC (µg/mL) | Activity Level |
|---|---|---|
| Compound A | ≤ 25 | High |
| Compound B | ≤ 50 | Moderate |
| Fluconazole | > 100 | Low |
Case Study 2: Inhibition of SGK Activity
In another study, derivatives of the compound were tested for their ability to inhibit SGK1 activity. The results indicated that specific modifications to the imidazole ring enhanced the inhibitory effects, making them suitable candidates for further development as therapeutic agents for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide, and how can structural purity be ensured?
- Methodology : Multi-step synthesis involving sulfonamide coupling and hydroxylation under controlled conditions (e.g., anhydrous solvents, catalytic agents). Key steps include:
- Step 1 : Formation of the imidazole-sulfonamide core via nucleophilic substitution.
- Step 2 : Hydroxypropyl-tetrahydro-2H-pyran moiety introduction via Grignard or organometallic reactions.
- Purity Validation : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98% purity threshold) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Resolve stereochemistry and confirm substituent positions (e.g., distinguishing isopropyl vs. methyl groups).
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolve 3D conformation of the tetrahydro-2H-pyran ring and imidazole orientation .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodology :
- Quantum Chemical Calculations : Predict reaction pathways (e.g., energy barriers for sulfonamide bond formation) using density functional theory (DFT).
- Machine Learning : Train models on reaction datasets (e.g., solvent polarity, temperature) to predict optimal yields.
- Example Workflow :
| Parameter | Optimized Value | Source |
|---|---|---|
| Solvent | DMF/THF mix | |
| Temperature | 60–80°C | |
| Catalyst | Pd(OAc)₂ |
- Validation : Compare computational predictions with experimental yields (e.g., ±5% error margin) .
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
- Methodology :
- Hypothesis Testing : Assign peaks to potential byproducts (e.g., unreacted intermediates or stereoisomers).
- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm proton-proton and proton-carbon correlations.
- Case Study : A ¹H NMR signal at δ 2.1 ppm (initially misassigned to methyl groups) was resolved via HSQC as a coupling artifact from the tetrahydro-2H-pyran ring .
Q. What strategies mitigate steric hindrance during the coupling of bulky substituents (e.g., tetrahydro-2H-pyran and isopropyl groups)?
- Methodology :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity under high-pressure conditions.
- Protecting Groups : Temporarily block reactive hydroxyl groups to prevent side reactions .
Q. How can in silico methods predict biological target interactions for this compound?
- Methodology :
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding affinities for enzymes/receptors.
- Pharmacophore Modeling : Map functional groups (e.g., sulfonamide as a hydrogen bond acceptor) to potential active sites.
- Validation : Compare docking scores (e.g., AutoDock Vina) with in vitro assays (e.g., IC₅₀ values for kinase inhibition) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental yields in multi-step syntheses?
- Methodology :
- Root-Cause Analysis : Investigate step-specific losses (e.g., hydrolysis during workup or column chromatography retention).
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, reaction time).
- Example : A 15% yield drop in Step 2 was traced to incomplete removal of Boc-protecting groups, resolved by extended acidolysis (2N HCl, 12 hrs) .
Q. What approaches reconcile conflicting bioactivity results across assay platforms?
- Methodology :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) across platforms.
- Meta-Analysis : Pool data from orthogonal assays (e.g., SPR vs. fluorescence polarization) to identify outliers.
- Case Study : Discrepancies in IC₅₀ values (5 µM vs. 12 µM) were attributed to differences in ATP concentrations across kinase assays .
Methodological Recommendations
- Reaction Monitoring : Use thin-layer chromatography (TLC) with UV visualization for real-time tracking .
- Scale-Up Challenges : Prioritize flow chemistry for continuous synthesis to maintain reproducibility .
- Data Sharing : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for computational datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
